molecular formula C15H13Cl2N B12065145 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 155315-03-0

1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12065145
CAS No.: 155315-03-0
M. Wt: 278.2 g/mol
InChI Key: UOWYFERBGSCIER-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 3,4-dichlorophenyl substituent at the 1-position of the THIQ scaffold. THIQs are heterocyclic compounds with a bicyclic structure, widely studied for their diverse pharmacological activities, including analgesic, anti-inflammatory, neuroprotective, and antiparasitic effects . The dichlorophenyl moiety in DCTHIQ introduces electron-withdrawing chlorine atoms, which may enhance lipophilicity and influence receptor binding or metabolic stability compared to other THIQ derivatives .

Properties

CAS No.

155315-03-0

Molecular Formula

C15H13Cl2N

Molecular Weight

278.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15-12-4-2-1-3-10(12)7-8-18-15/h1-6,9,15,18H,7-8H2

InChI Key

UOWYFERBGSCIER-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-(3,4-Dichlorophenethyl)benzamide

The foundational step involves the acylation of β-(3,4-dichlorophenyl)ethylamine with benzoyl chloride under controlled conditions. In a representative protocol, β-(3,4-dichlorophenyl)ethylamine (1.0 equiv) reacts with benzoyl chloride (1.2 equiv) in a non-polar solvent (e.g., toluene) at 0–80°C for 3–5 hours, catalyzed by triethylamine. The solvent-to-amine molar ratio (5:1 to 15:1) critically influences reaction kinetics, with higher ratios minimizing side reactions. The product, N-(3,4-dichlorophenethyl)benzamide, is isolated via aqueous workup, achieving yields of 85–92%.

Cyclization to 1-(3,4-Dichlorophenyl)-3,4-Dihydroisoquinoline

Cyclization of the benzamide intermediate employs polyphosphoric acid (PPA) as both solvent and catalyst. Heating N-(3,4-dichlorophenethyl)benzamide (1.0 equiv) in PPA at 130–150°C for 3–5 hours induces intramolecular Friedel-Crafts acylation, forming the 3,4-dihydroisoquinoline core. Key variables include PPA batch freshness and temperature gradients, with optimal yields (70–75%) obtained at 150°C. Prolonged heating (>5 hours) risks decomposition, necessitating precise timing.

Reduction to Tetrahydroisoquinoline

The final reduction step converts the dihydro intermediate to the tetrahydroisoquinoline using sodium borohydride (NaBH4) in acidic media. In a typical procedure, 1-(3,4-dichlorophenyl)-3,4-dihydroisoquinoline (1.0 equiv) reacts with NaBH4 (2.5 equiv) in ethanol at 0°C for 16 hours, followed by hydrochloric acid quench. This two-phase reduction-hydrolysis sequence delivers the target compound in 80–85% yield, with purity >95% after recrystallization.

Table 1: Performance Metrics for Acylation-Cyclization-Reduction Route

StepReagents/ConditionsYield (%)Purity (%)
AcylationBenzoyl chloride, toluene85–9290–95
CyclizationPPA, 150°C, 3 h70–7580–85
ReductionNaBH4, HCl, 0°C, 16 h80–85>95

Aluminum Chloride-Mediated Cyclization

Preparation of N-Haloethyl-2,3-Dichlorobenzylamine Intermediates

Alternative routes leverage N-chloroethyl or N-hydroxyethyl-2,3-dichlorobenzylamine precursors. For example, N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide undergoes cyclization in molten aluminum chloride (AlCl3) at 160–210°C. The reaction proceeds via electrophilic aromatic substitution, with AlCl3 acting as a Lewis acid to activate the amine intermediate. Stoichiometric AlCl3 (5–10 equiv) ensures complete conversion, though excess reagent complicates purification.

Cyclization Conditions and Optimization

Cyclization kinetics depend on temperature and AlCl3 addition protocols. Incremental AlCl3 dosing (e.g., 2 g at 0 h, 1 g at 0.5 h, 2 g at 1.25 h) at 160°C maximizes yields (75–87%) while minimizing side reactions. Post-reaction workup involves quenching with ice-cold HCl, followed by basification and ether extraction. The hydrochloride salt precipitates upon HCl gas saturation, yielding >90% purity after recrystallization.

Table 2: Aluminum Chloride Cyclization Parameters

ParameterOptimal RangeImpact on Yield
Temperature160–180°CMaximizes at 170°C
AlCl3 Equivalents5–7.5 equivHigher equivalents reduce side products
Reaction Time1.5–3 hProlonged time degrades product

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

The acylation-cyclization-reduction route offers superior purity (>95%) but requires three steps, cumulatively yielding 48–59%. In contrast, the AlCl3-mediated single-step cyclization achieves 75–87% yield but demands stringent temperature control and generates corrosive byproducts.

Reaction Conditions and Scalability

PPA-based cyclization operates under milder conditions (150°C vs. 170°C for AlCl3) but faces challenges in PPA handling and waste disposal. AlCl3 methods, while faster, necessitate specialized equipment for high-temperature reactions and HCl gas management.

Emerging Methodologies and Innovations

Catalytic Approaches

Recent studies explore zeolite-supported catalysts to replace PPA or AlCl3, reducing environmental impact. For instance, H-beta zeolite achieves 65% cyclization yield at 130°C, though scalability remains unproven.

Green Chemistry Considerations

Solvent-free cyclizations and microwave-assisted heating are under investigation. Preliminary data show microwave cycles (100°C, 30 min) yielding 70% product, suggesting energy-efficient alternatives .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.

Neuroprotection : Studies have shown that derivatives of tetrahydroisoquinoline exhibit neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone. These effects are attributed to their ability to modulate dopamine metabolism and protect dopaminergic neurons in models of Parkinson's disease .

Anti-addictive Properties : Research indicates that certain tetrahydroisoquinoline derivatives can reduce addictive behaviors in animal models. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has demonstrated anti-addictive properties in cocaine self-administration studies in rats .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions. The compound can be derived from various precursors through methods like alkylation and cyclization. Notably, the use of chiral catalysts has been reported to enhance the yield and enantiomeric purity of synthesized compounds .

Table 1: Synthetic Routes for Tetrahydroisoquinoline Derivatives

Synthetic Route Description
Route AAlkylation of tetrahydroisoquinoline with substituted bromo-acetic acids followed by hydrolysis and amide coupling.
Route BCyclization of appropriate phenethylamine precursors under acidic conditions.
Route CUse of chiral Ru(II) complexes for transfer hydrogenation to achieve enantiomerically enriched products.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Neuroprotection in Rodents
A study investigated the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on neurodegeneration induced by MPTP in mice. The results indicated that treatment significantly reduced neuronal loss in the substantia nigra and improved motor function .

Case Study 2: Anti-addiction Research
In a behavioral study involving rats trained for cocaine self-administration, administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline resulted in a marked decrease in drug-seeking behavior. This suggests a potential role for this compound in addiction therapy .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Metabolic Comparisons

  • Analgesic/Anti-inflammatory Activity: The 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ derivative () exhibits potent analgesic and anti-inflammatory effects, outperforming diclofenac in acute inflammation models. DCTHIQ’s dichlorophenyl group may similarly modulate cyclooxygenase (COX) or serotonin/dopamine pathways, but its activity profile remains uncharacterized . In contrast, papaverine, a natural THIQ analog, lacks analgesic utility despite structural similarities, highlighting the critical role of substituents in defining pharmacological outcomes .
  • Neuroactivity and BBB Penetration: 1-MeTHIQ and TIQ (unsubstituted THIQ) readily cross the blood-brain barrier (BBB) and accumulate in the brain, with 1-MeTHIQ showing neuroprotective effects via antioxidant mechanisms. Neurotoxic THIQs (e.g., tetrahydropapaveroline) reduce dopamine levels by inhibiting tyrosine hydroxylase, whereas higenamine enhances redox defenses. Dichlorophenyl’s electron-withdrawing effects could influence similar enzymatic interactions .
  • Antiplasmodial Activity :

    • Chlorophenyl-substituted THIQs (e.g., 1-(4-chlorophenyl)-6-hydroxy-THIQ) exhibit potent antiplasmodial activity (IC₅₀ < 0.2 μg/mL) with low cytotoxicity. DCTHIQ’s 3,4-dichloro substitution may further optimize parasitic target binding but requires empirical validation .
  • Metabolism :

    • THIQ and 1-MeTHIQ undergo hydroxylation and N-methylation, with ~75% excreted unchanged. DCTHIQ’s chlorine atoms may slow oxidative metabolism, prolonging half-life or altering metabolite profiles .

Biological Activity

1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H13Cl2N
  • Molecular Weight : 276.18 g/mol
  • CAS Number : 33769-41-4

1. Antibacterial Activity

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antibacterial properties. For instance:

  • Efficacy Against Pathogens : Compounds similar to this compound have shown activity against various strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL .
  • Comparison with Antibiotics : In comparative studies, these compounds displayed inhibition zone diameters similar to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Cell Viability Studies : Research indicated that certain derivatives caused a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and others. The IC50 values for these compounds ranged from 200 to 400 µM .
  • Mechanism of Action : The observed effects were associated with apoptosis induction and cell cycle arrest at the S phase, indicating a disruption in normal cellular proliferation .

3. Anti-inflammatory Effects

The anti-inflammatory properties of tetrahydroisoquinoline derivatives have also been investigated:

  • Cytokine Inhibition : Compounds demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 µg/mL, surpassing the efficacy of traditional anti-inflammatory agents like dexamethasone .

4. Neuroprotective Effects

Neuroprotective properties have been attributed to this compound:

  • Cholinesterase Inhibition : Studies indicated that certain derivatives exhibit potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s . The IC50 values for AChE inhibition were reported between 33.27 nM and 93.85 nM .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several tetrahydroisoquinoline derivatives against clinical isolates. Results showed that compound variations led to differing levels of activity, with some exhibiting superior performance compared to established antibiotics.

CompoundMIC (µg/mL)Inhibition Zone (mm)
Compound A4029
Compound B5024
Ceftriaxone-Comparable

Case Study 2: Anticancer Potential

In vitro tests on MCF-7 cells revealed that treatment with a specific derivative resulted in a marked decrease in cell viability and increased apoptosis markers.

TreatmentIC50 (µM)Apoptosis Rate (%)
Control--
Compound C22560
Compound D18075

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline, and what mechanistic considerations govern these pathways?

Answer: The compound is typically synthesized via intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, N-(3-chloro-2-hydroxypropyl)diphenylamine intermediates undergo electrophilic attack at the ortho-position of aromatic rings, leading to cyclization and tetrahydroisoquinoline core formation . Alternative methods include solvent-free aza-Friedel-Crafts reactions between dihydroisoquinoline precursors and chlorinated aryl groups, which avoid side reactions and improve regioselectivity . Mechanistic studies emphasize the role of acid catalysts (e.g., HCl) in facilitating cyclization and stabilizing intermediates.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer: Key techniques include:

  • NMR spectroscopy : Assigns stereochemistry and confirms ring substitution patterns (e.g., ¹H NMR chemical shifts at δ 3.2–4.1 ppm for tetrahydroisoquinoline protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., observed [M+H]+ at m/z 321.09 for C₁₇H₁₄Cl₂N) .
  • X-ray crystallography : Resolves crystal packing and absolute configuration, particularly for enantioselective derivatives .
  • Chromatography (HPLC/GC) : Ensures purity (>95%) and detects by-products from incomplete cyclization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent chain length, halogenation) influence the biological activity of tetrahydroisoquinoline derivatives?

Answer: Studies on analogs reveal:

  • Antimicrobial activity : Longer alkyl chains (C6–C17) enhance lipophilicity and membrane penetration, improving efficacy against Gram-positive bacteria .
  • Neurotoxicity : Dichlorophenyl substitution at position 1 increases affinity for neurotransmitter receptors (e.g., dopamine D₂), but overhalogenation may reduce bioavailability due to steric hindrance .
  • Cytotoxicity : Electron-withdrawing groups (e.g., Cl) at the 3,4-positions enhance apoptosis induction in cancer cell lines (IC₅₀ = 12–18 µM) .
    Methodological Note : Structure-activity relationship (SAR) studies require combinatorial synthesis followed by in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .

Q. What strategies address contradictions between theoretical predictions (e.g., DFT calculations) and experimental data in synthesis or activity studies?

Answer: Common discrepancies and resolutions include:

  • Unexpected regioselectivity : Computational modeling (DFT) may predict electrophilic attack at the para-position, but steric effects in bulky substrates favor ortho-cyclization. Experimental validation via isotopic labeling or kinetic studies is critical .
  • Biological activity mismatches : Discrepancies between in silico docking (e.g., predicted IC₅₀) and in vitro results often arise from solvation effects or protein flexibility. Hybrid QM/MM simulations and free-energy perturbation (FEP) improve accuracy .

Q. How can enantioselective synthesis of 1-(3,4-Dichlorophenyl)-tetrahydroisoquinoline be optimized for chiral purity?

Answer: Enantiomeric excess (ee) >90% is achieved via:

  • Chiral auxiliaries : Use of (S)-BINOL-derived catalysts in asymmetric Pictet-Spengler reactions .
  • Dynamic kinetic resolution : Racemic intermediates are resolved using lipases or transition-metal catalysts (e.g., Ru-BINAP) under mild conditions .
  • Crystallization-induced asymmetric transformation (CIAT) : Enhances ee by selectively crystallizing one enantiomer from a racemic mixture .

Methodological Challenges and Solutions

Q. What experimental designs mitigate low yields in large-scale synthesis of 1-(3,4-Dichlorophenyl)-tetrahydroisoquinoline?

Answer: Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, minimizing decomposition .
  • Flow chemistry : Continuous processing avoids intermediate isolation, improving throughput (yield increase from 45% to 72%) .
  • By-product recycling : Unreacted dihydroisoquinoline pseudo-bases are recovered via acid-base extraction and reused .

Q. How are computational tools integrated into the design of tetrahydroisoquinoline-based drug candidates?

Answer:

  • Pharmacophore modeling : Identifies essential motifs (e.g., planar aromatic core, halogen bonding sites) for target binding .
  • MD simulations : Predicts stability of ligand-receptor complexes (e.g., with β-amyloid for neuroprotective applications) .
  • ADMET prediction : Tools like SwissADME assess bioavailability, reducing late-stage attrition .

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